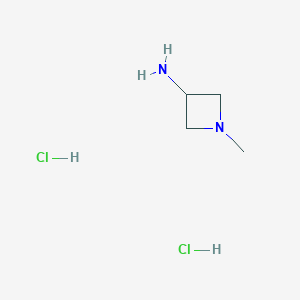

1-Methylazetidin-3-amine dihydrochloride

Description

The exact mass of the compound this compound is 158.0377538 g/mol and the complexity rating of the compound is 47.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNBEYKDTSEYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660688 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-41-3, 1139634-75-5 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-N-methyl-azetidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylazetidin-3-amine Dihydrochloride

Abstract

1-Methylazetidin-3-amine is a critical saturated heterocyclic building block in modern medicinal chemistry, prized for its role as a versatile scaffold in the development of novel therapeutics. Its strained four-membered ring imparts unique conformational constraints and physicochemical properties to parent molecules. This guide provides an in-depth, field-proven methodology for the synthesis of 1-Methylazetidin-3-amine as its stable dihydrochloride salt. We will explore a robust and scalable synthetic pathway, elucidating the causal logic behind procedural choices, from the selection of starting materials and protecting group strategy to the final N-methylation and salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and reliable guide to the preparation of this key intermediate.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 1-Methylazetidin-3-amine dihydrochloride is most effectively approached by dissecting the molecule into its key synthetic precursors. A logical retrosynthetic analysis reveals a strategy centered on the sequential construction and functionalization of the azetidine core.

Our strategy hinges on a commercially available and stable precursor, which is then functionalized. The core logic involves:

-

Protecting Group Strategy : The presence of two reactive nitrogen atoms necessitates an orthogonal protecting group strategy. We will protect the exocyclic amine as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the conditions required for N-methylation of the azetidine ring and can be cleanly removed under acidic conditions.

-

Azetidine Core Synthesis : We begin with a pre-formed azetidine ring, specifically tert-Butyl azetidin-3-ylcarbamate, which serves as our key intermediate. This avoids the complexities and potential low yields of de novo azetidine ring formation.

-

N-Methylation : The secondary amine of the azetidine ring is selectively methylated. Reductive amination is the method of choice due to its high efficiency, selectivity, and mild conditions, preventing the common side reaction of over-alkylation to a quaternary ammonium salt.

-

Deprotection and Salt Formation : The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates both basic nitrogen centers to yield the stable dihydrochloride salt.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate: tert-Butyl azetidin-3-ylcarbamate

While tert-Butyl azetidin-3-ylcarbamate is commercially available, its synthesis from more fundamental starting materials is a valuable process for large-scale campaigns. A reliable route begins with 1-benzhydrylazetidin-3-ol. The benzhydryl (Bzh) group is a robust protecting group for the azetidine nitrogen that is readily cleaved by hydrogenolysis.

Workflow: 1-Benzhydrylazetidin-3-ol to tert-Butyl azetidin-3-ylcarbamate

Caption: Synthetic workflow for the preparation of the key azetidine intermediate.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-amine[1]

This two-step, one-pot procedure converts the alcohol to an amine via a mesylate intermediate without requiring isolation of the mesylate.

-

Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.5 eq). Stir for 10 minutes, then add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Aqueous Quench: Upon completion, carefully quench the reaction by adding water. The mesylate intermediate, being sparingly soluble, will precipitate.

-

Isolation of Intermediate (Wet Cake): Isolate the precipitated solid by filtration and wash with water. The wet filter cake is used directly in the next step without drying. This is a critical efficiency step in process chemistry, as it avoids a full workup and purification of the often-unstable mesylate.

-

Amination: Transfer the wet cake to a pressure reactor (e.g., a Parr reactor). Add a solution of ammonium hydroxide (28-30% aq.) and isopropanol (1:1 v/v).

-

Reaction Conditions: Seal the reactor and heat to 70-80 °C with vigorous stirring. The internal pressure will increase. Maintain these conditions for 12-18 hours.

-

Work-up and Isolation: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzhydrylazetidin-3-amine.

Experimental Protocol: Boc Protection and Debenzylation

-

Boc Protection: Dissolve the crude 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4-6 hours. The Boc group protects the primary amine, rendering it unreactive in the subsequent hydrogenation step.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer, filter, and concentrate to give crude tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, which can often be used directly.

-

Debenzylation (Hydrogenolysis): Dissolve the protected intermediate in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd). The system is then placed under a hydrogen atmosphere (typically 50 psi to atmospheric pressure) and stirred vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 12-24 hours).

-

Final Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield tert-butyl azetidin-3-ylcarbamate as a solid.

Core Synthesis: N-Methylation via Reductive Amination

With the key intermediate in hand, the final carbon-nitrogen bond is formed on the azetidine ring. Reductive amination with formaldehyde is a superior method for N-methylation, offering high yields and excellent selectivity.

Mechanistic Rationale

The reaction proceeds via the formation of an intermediate iminium ion upon reaction of the secondary amine with formaldehyde. This electrophilic iminium species is then rapidly and irreversibly reduced by a mild hydride source, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the methylated amine. The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce other functional groups (like the carbamate) and is not water-sensitive, allowing for a one-pot procedure.

Experimental Protocol: Synthesis of tert-Butyl (1-methylazetidin-3-yl)carbamate

-

Reaction Setup: To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add aqueous formaldehyde (37% solution, 1.2 eq).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate hemiaminal and its subsequent dehydration to the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.

-

Reaction Completion: Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the final step.

Final Step: Boc Deprotection and Dihydrochloride Salt Formation

The final transformation is the removal of the Boc protecting group. This is achieved under strongly acidic conditions, which simultaneously protonates the two basic nitrogen atoms to form the stable, crystalline dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the crude tert-butyl (1-methylazetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated aqueous HCl, >2.5 eq) dropwise with stirring. The use of HCl in an organic solvent is often preferred as it facilitates the precipitation of the final salt.

-

Deprotection and Precipitation: Allow the reaction to warm to room temperature and stir for 2-12 hours. The deprotection is typically accompanied by the evolution of isobutylene and carbon dioxide. The product, this compound, will precipitate from the solution as a white solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any non-polar impurities and to aid in drying.

-

Final Product: Dry the white solid under vacuum to a constant weight to afford this compound.

Data Summary and Characterization

The following table summarizes expected outcomes and key characterization data for the synthetic sequence.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| 1-Benzhydrylazetidin-3-amine | C₁₆H₁₈N₂ | 238.33 | 75-85 | Off-white solid |

| tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C₂₁H₂₆N₂O₂ | 354.45 | 90-98 | White solid |

| tert-Butyl azetidin-3-ylcarbamate | C₈H₁₆N₂O₂ | 172.22 | 85-95 | White solid |

| tert-Butyl (1-methylazetidin-3-yl)carbamate | C₉H₁₈N₂O₂ | 186.25 | 80-90 | Colorless oil/white solid |

| This compound | C₄H₁₂Cl₂N₂ | 159.06 | 90-98 | White crystalline solid |

Characterization of Final Product (this compound):

-

¹H NMR (D₂O): δ 4.40-4.55 (m, 2H), 4.15-4.30 (m, 2H), 4.00-4.15 (m, 1H), 2.95 (s, 3H).

-

¹³C NMR (D₂O): δ 55.1 (2C), 43.8, 39.5.

-

Mass Spec (ESI+): m/z = 87.1 [M+H]⁺ (for free base).

Conclusion

This guide has detailed a robust and scalable synthetic route to this compound. The strategy leverages a logical sequence of protection, functionalization, and deprotection steps, employing reliable and well-understood chemical transformations. By explaining the rationale behind key procedural choices, such as the use of a wet-cake intermediate and the selection of reductive amination for N-methylation, we provide a framework that is not only reproducible but also adaptable for process optimization. This valuable building block can now be confidently prepared for application in diverse drug discovery and development programs.

An In-depth Technical Guide to the Spectral Analysis of 1-Methylazetidin-3-amine Dihydrochloride

Introduction

1-Methylazetidin-3-amine dihydrochloride is a small, cyclic diamine of significant interest in medicinal chemistry and drug development.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents.[2] As with any synthesized compound destined for pharmaceutical use, rigorous structural characterization and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying causality for methodological choices, ensuring a robust and reproducible analytical workflow.

Overall Analytical Workflow

A comprehensive characterization of this compound follows a structured workflow. This process ensures that each analytical technique provides complementary information, leading to an unambiguous structural confirmation and purity assessment.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about its atomic connectivity and chemical environment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium ions.

Caption: Structure of 1-Methylazetidin-3-amine cation with atom numbering for NMR.

Experimental Protocol: ¹H and ¹³C NMR

-

Rationale for Solvent Choice: Deuterated water (D₂O) is an excellent solvent for highly polar dihydrochloride salts. A key consequence of using D₂O is that the acidic protons on the nitrogen atoms (N-H) will exchange with deuterium and become invisible in the ¹H NMR spectrum.[3] This simplifies the spectrum by removing broad N-H signals, allowing for clearer observation of the C-H signals.

-

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of D₂O.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Discussion

The expected chemical shifts (δ) are predicted based on the structure and general values for similar compounds.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Atom Label | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |

| C4-H₃ | ~3.0 | Singlet (s) | 3H | ~45 |

| C2-H₂ / C'2-H₂ | ~3.8 - 4.2 | Multiplet (m) | 4H | ~55 |

| C3-H | ~4.3 - 4.6 | Multiplet (m) | 1H | ~30 |

-

¹H NMR Analysis:

-

C4-H₃ (Methyl Group): The three protons on the methyl group attached to the quaternary nitrogen (N1) are expected to appear as a sharp singlet around 3.0 ppm.

-

C2-H₂ / C'2-H₂ (Ring CH₂): The four protons on the two CH₂ groups of the azetidine ring are chemically equivalent but will show complex splitting patterns due to coupling with each other and with the C3 proton. They are expected in the 3.8 - 4.2 ppm region, shifted downfield due to the adjacent positively charged nitrogen.

-

C3-H (Ring CH): The single proton on the carbon bearing the amino group is the most deshielded proton on the carbon skeleton and is expected to appear as a multiplet further downfield, around 4.3 - 4.6 ppm.

-

NH Protons: As noted, the signals for the NH₃⁺ and N⁺-H protons will not be observed in D₂O.

-

-

¹³C NMR Analysis:

-

The molecule has three distinct carbon environments, and thus three signals are expected in the proton-decoupled spectrum.

-

C3: The carbon attached to the primary amine (C3) is expected to be the most upfield signal, around 30 ppm.

-

C4 (Methyl): The methyl carbon (C4) will appear around 45 ppm.

-

C2 / C'2: The two equivalent methylene carbons in the ring (C2, C'2) will be the most downfield, around 55 ppm, due to their proximity to the quaternary nitrogen.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Rationale for Technique Choice: ESI is a "soft" ionization technique ideal for polar and charged molecules like amine salts. It typically generates the protonated molecular ion with minimal fragmentation, making it easy to determine the molecular weight.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer (e.g., Quadrupole, Time-of-Flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation and Discussion

-

Molecular Weight Calculation: The free base, 1-Methylazetidin-3-amine, has a molecular formula of C₄H₁₀N₂.

-

Monoisotopic Mass: 86.0844 Da.[6]

-

-

Expected Ion: In positive mode ESI-MS, the analysis of the free base is expected to show a prominent peak for the protonated molecule, [M+H]⁺.

-

Predicted m/z: 86.0844 + 1.0078 (mass of H⁺) = 87.0922

-

-

Nitrogen Rule: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd molecular weight.[3][7] The free base has two (an even number of) nitrogen atoms and an even nominal mass (86 Da), which is consistent with the rule. The observed [M+H]⁺ ion at m/z 87 will be an odd number.

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for cyclic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which can lead to ring-opening.[8][9] The strained four-membered ring of azetidine may also fragment through other pathways.

Caption: Potential fragmentation pathways for the [M+H]⁺ ion of 1-Methylazetidin-3-amine.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Rationale for Technique Choice: For a solid, hygroscopic hydrochloride salt, Attenuated Total Reflectance (ATR) is often the preferred method as it requires minimal sample preparation and reduces interference from atmospheric moisture. Alternatively, preparing a potassium bromide (KBr) pellet can be used.[4][10]

-

Methodology (ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation and Discussion

The dihydrochloride salt form dramatically influences the IR spectrum compared to the free base. The primary and tertiary amines are protonated to form ammonium salts.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H Stretch | Primary (R-NH₃⁺) and Tertiary (R₃N⁺-H) Ammonium |

| 2980 - 2850 | C-H Stretch | Alkanes (CH₃, CH₂, CH) |

| ~1600 - 1500 | N-H Bend | Ammonium Salt |

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region.[11] This is characteristic of the N-H stretching vibrations in the ammonium groups (R-NH₃⁺ and R₃N⁺-H). This broad envelope often obscures the C-H stretching vibrations.[11]

-

C-H Stretching: The aliphatic C-H stretches from the methyl and azetidine ring protons will appear as sharper peaks on top of or as a shoulder to the broad N-H stretch, typically between 2980-2850 cm⁻¹.[4]

-

N-H Bending: The bending vibrations for the ammonium groups typically appear in the 1600-1500 cm⁻¹ region.[12]

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is expected in the fingerprint region, between 1220-1020 cm⁻¹.[12]

Summary

The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups, particularly confirming the ammonium salt form. This multi-technique approach ensures the structural integrity and identity of the compound, a critical requirement for its application in research and drug development.

References

-

Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

JoVE (2023). Mass Spectrometry of Amines. Available at: [Link]

-

LibreTexts (2024). Spectroscopy of Amines. Available at: [Link]

-

Medwin Publishers (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Available at: [Link]

-

Patel, K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 199-211. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

YouTube (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. youtube.com [youtube.com]

- 10. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1-Methylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of small molecules in pharmaceutical research and development. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methylazetidin-3-amine dihydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. We will delve into the theoretical principles governing the spectral features of this molecule, including the influence of the strained azetidine ring and the protonation state of the two amine functionalities. This document will serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of related compounds.

Introduction: The Structural Significance of this compound

1-Methylazetidin-3-amine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a tertiary amine within the ring, and a primary amine substituent. The dihydrochloride salt form is common for improving the stability and solubility of such amines. The strained four-membered ring and the presence of two basic nitrogen atoms create a unique electronic environment, which is reflected in its NMR spectra. An accurate interpretation of these spectra is crucial for confirming the molecular structure and purity of the compound.

In its dihydrochloride form, both the endocyclic tertiary amine and the exocyclic primary amine are expected to be protonated, forming a dication. This has a profound effect on the chemical shifts of nearby protons and carbons due to the electron-withdrawing nature of the positively charged nitrogen atoms.

Molecular Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group, the azetidine ring protons, and the amine protons. The exact chemical shifts and multiplicities are highly dependent on the solvent used, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), due to the exchange of labile amine protons and solvent-solute interactions.[1]

Predicted ¹H NMR Spectrum

Based on the structure and the principles of NMR spectroscopy, we can predict the following signals:

-

N-CH₃ (Methyl Protons): These protons are attached to a positively charged nitrogen atom, which will deshield them, causing a downfield shift compared to a neutral N-methyl group. This signal is expected to appear as a singlet.

-

Azetidine Ring Protons (CH₂ and CH): The protons on the four-membered ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will likely appear as two separate multiplets. The proton on C3 is a methine proton and will be coupled to the adjacent methylene protons. The protonation of the ring nitrogen will cause a significant downfield shift for all ring protons.

-

Amine Protons (NH₃⁺): In an aprotic solvent like DMSO-d₆, the protons of the primary ammonium group would likely appear as a broad singlet. In a protic solvent like D₂O, these protons will exchange with the solvent and may not be observed, or may appear as a very broad, low-intensity signal.

Experimental ¹H NMR Data

An experimental ¹H NMR spectrum of 3-(Methylamino)azetidine dihydrochloride in D₂O shows the following key features:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Multiplet | 1H | CH (C3) |

| ~4.0 | Multiplet | 4H | CH₂ (C2, C4) |

| ~2.9 | Singlet | 3H | N-CH₃ |

Note: The spectrum was referenced to the residual water peak.

Interpretation and Causality

-

Downfield Shift of Ring Protons: The azetidine ring protons (CH and CH₂) are significantly deshielded, appearing around 4.0-4.3 ppm. This is a direct consequence of the electron-withdrawing inductive effect of the two positively charged nitrogen atoms (the endocyclic N-methylaminium and the exocyclic ammonium group).

-

N-Methyl Singlet: The singlet at approximately 2.9 ppm is characteristic of the N-methyl group. Its downfield position is also due to the adjacent positive charge on the nitrogen.

-

Signal Multiplicity: The multiplets for the ring protons arise from complex spin-spin coupling. The C3 proton is coupled to the four protons on C2 and C4. The protons on C2 and C4 are coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling). The exact coupling constants would require higher field NMR and spectral simulation to determine accurately.

-

Absence of NH₃⁺ Signal: As the spectrum was likely acquired in D₂O, the acidic protons of the ammonium group exchange with the deuterium of the solvent, leading to their signal being absent or averaged with the residual HDO peak.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectrum

For this compound, we anticipate three distinct carbon signals:

-

N-CH₃ Carbon: This carbon will be shifted downfield due to the attachment to the electron-withdrawing quaternary nitrogen.

-

Azetidine Ring Carbons (C2/C4 and C3): The methylene carbons (C2 and C4) are equivalent by symmetry and will appear as a single peak. The methine carbon (C3) will be a separate signal. Both will be shifted downfield due to the influence of the adjacent protonated nitrogen atoms. The C3 carbon, being attached to the exocyclic ammonium group, is expected to be significantly deshielded.

Estimated ¹³C NMR Chemical Shifts

While an experimental spectrum was not available, we can estimate the chemical shifts based on data from similar azetidine derivatives and general substituent effects.

| Estimated Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~55-60 | C2 / C4 | Attached to a positively charged nitrogen. |

| ~45-50 | C3 | Attached to the ammonium group and influenced by the ring nitrogen. |

| ~40-45 | N-CH₃ | Attached to a positively charged nitrogen. |

These are estimations and the actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this hydrophilic dihydrochloride salt. For observation of labile NH protons, DMSO-d₆ would be the solvent of choice.

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable. A COSY spectrum will show correlations between coupled protons, while an HSQC spectrum will correlate each proton signal with its directly attached carbon.

Experimental Workflow for NMR Analysis

Caption: A logical workflow for the NMR-based structural elucidation of this compound.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The combination of 1D ¹H and ¹³C NMR provides orthogonal data sets. The chemical shifts in both spectra should be consistent with the proposed structure. Furthermore, 2D NMR experiments like HSQC provide a direct correlation between the proton and carbon skeletons, offering a robust method for cross-validation of the assignments made from the 1D spectra. Any deviation from the expected correlations would indicate either an incorrect assignment or a different molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by significant downfield shifts of the ring and N-methyl signals due to the presence of two protonated nitrogen atoms. The ¹H NMR spectrum displays complex multiplets for the azetidine ring protons and a singlet for the N-methyl group. The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments. This guide provides a detailed framework for the acquisition and interpretation of these spectra, serving as a valuable resource for researchers working with this and related small molecules. A thorough understanding of the NMR properties is fundamental for ensuring the identity, purity, and structural integrity of such compounds in a drug development setting.

References

-

PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: Reactivity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazetidin-3-amine dihydrochloride is a saturated four-membered heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The azetidine ring, a strained cyclic amine, imparts unique conformational rigidity and physicochemical properties to molecules, making it a valuable scaffold for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, offering insights for its effective utilization in research and development.

The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, renders it more reactive than its five-membered pyrrolidine analogue, yet stable enough for practical synthetic manipulations.[1] This balance of reactivity and stability is a key feature that medicinal chemists exploit to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both a tertiary amine within the ring and a primary exocyclic amine provides two distinct points for chemical modification, allowing for the synthesis of diverse molecular architectures.

Physicochemical Properties

This compound is typically a solid material, and its dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 159.06 g/mol | [2] |

| CAS Number | 1139634-75-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in polar solvents | [3] |

Spectroscopic Data

-

¹H NMR & ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be characterized by signals corresponding to the methyl group on the ring nitrogen, the methylene protons of the azetidine ring, and the methine proton at the C3 position. The chemical shifts would be influenced by the protonation state of the amines.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₁₀N₂) at m/z 86.14.[4][5] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the azetidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic N-H stretching vibrations for the primary amine and C-N stretching frequencies associated with the azetidine ring.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted azetidines. A common strategy involves the cyclization of a suitably functionalized acyclic precursor.

One potential pathway begins with the protection of a primary amine, followed by the introduction of the azetidine ring, N-methylation, and final deprotection. A key intermediate in many azetidine syntheses is a 1,3-amino alcohol derivative, which can be induced to cyclize.

A general synthetic workflow is depicted below:

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity

The reactivity of 1-Methylazetidin-3-amine is dominated by the nucleophilicity of its two nitrogen atoms. The exocyclic primary amine is generally more accessible and reactive towards electrophiles than the sterically hindered tertiary amine within the azetidine ring.

N-Acylation

The primary amine of 1-Methylazetidin-3-amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically high-yielding and chemoselective for the primary amine under standard conditions.[1]

Experimental Protocol: General N-Acylation

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the product by chromatography or crystallization.

N-Alkylation

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.

Applications in Drug Discovery

The 1-methylazetidin-3-amine scaffold is a valuable building block in the design of new pharmaceutical agents. Its incorporation into a larger molecule can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. The rigid azetidine ring can also serve to orient functional groups in a specific spatial arrangement to optimize interactions with a biological target.

While specific drugs containing the 1-Methylazetidin-3-amine moiety are not prominently marketed, the azetidine core is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. For instance, the azetidine ring is a key component of the anticancer agent Cobimetinib.[6]

The general workflow for incorporating this building block into a potential drug candidate is illustrated below:

Caption: General workflow for utilizing 1-Methylazetidin-3-amine in drug discovery.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][8][9][10] Azetidine derivatives can be hygroscopic.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and organic synthesis. Its unique structural and electronic properties, stemming from the strained azetidine ring, offer a powerful tool for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its reactivity and proper handling are essential for its successful application in the laboratory.

References

- Chemos GmbH & Co.KG. (2020).

- Enamine. (n.d.).

- Apollo Scientific. (n.d.).

- TCI Chemicals. (2024).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

- Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4448381, MS. Retrieved from [Link]

- Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information: Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry.

-

Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10086969, N-methylazetidin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1139634-75-5 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.

-

European Patent Office. (n.d.). EP 2548859 B1 - PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methylazetidin-3-amine dihydrochloride (C4H10N2). Retrieved from [Link]

-

Abound. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1-methylazetidin-3-yl)propan-1-amine (C7H16N2). Retrieved from [Link]

Sources

- 1. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]

- 4. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-methylazetidin-3-amine dihydrochloride, a versatile building block increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its core molecular structure, physicochemical properties, synthesis considerations, and critical applications, offering field-proven insights to empower your research and development endeavors.

Introduction: The Rising Prominence of the Azetidine Scaffold

The four-membered saturated aza-heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to act as a bioisostere for other cyclic and acyclic moieties have made it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, in particular, serves as a readily available and highly reactive precursor for introducing this desirable motif into more complex molecular architectures. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

Chemical Identity

-

Molecular Weight: 159.06 g/mol [1]

Structural Features

The molecule's core is the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This strained ring system imparts a degree of conformational rigidity that can be advantageous in drug design. Key features include:

-

A tertiary amine within the ring, substituted with a methyl group.

-

A primary amine at the 3-position, which serves as a key reactive handle for further functionalization.

-

The dihydrochloride salt form, which enhances the compound's stability and solubility in aqueous media.[4]

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | White powder | [1] |

| Purity | ≥95% | [1] |

| Storage | Room Temperature, dry | [1][5] |

| Shipping | Room Temperature | [1] |

| SMILES | CN1CC(N)C1.[H]Cl.[H]Cl | [1] |

| InChIKey | BIWZYRJXBPPLLA-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing Considerations

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed to access these valuable building blocks.

General Synthetic Strategies

-

Starting Material Selection: A common starting point is a precursor containing a leaving group and a protected amine, positioned to facilitate a 4-exo-tet cyclization.

-

Cyclization: The formation of the azetidine ring is typically achieved under basic conditions to promote intramolecular nucleophilic substitution.

-

Functional Group Interconversion: Subsequent steps would involve the deprotection of the amine and the introduction of the methyl group onto the ring nitrogen.

-

Salt Formation: The final step would be the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

The following diagram illustrates a generalized workflow for the synthesis of a substituted azetidine.

Caption: Generalized synthetic workflow for azetidine derivatives.

Purification and Characterization

Purification of the final product is typically achieved through recrystallization or column chromatography. The structure and purity of this compound are confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Research and Drug Development

The 3-(azetidin-1-yl)propan-1-amine moiety, for which 1-methylazetidin-3-amine can be a precursor, is found in a variety of pharmacologically active molecules.[7] The incorporation of the azetidine ring can lead to improvements in:

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The compact and rigid nature of the ring can sterically hinder metabolic enzymes.

-

Receptor Binding: The defined geometry of the azetidine ring can lead to more specific and potent interactions with biological targets.

The following diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, biologically active molecules.

Caption: Role as a versatile synthetic building block.

Experimental Protocols: Safe Handling and Storage

Due to its chemical reactivity and potential biological activity, proper handling and storage of this compound are essential.

Safety and Hazard Information

Based on available safety data sheets, this compound should be handled with care.[8][9]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed.[9]

-

Signal Word: Warning[1]

-

Pictograms: GHS07 (Harmful)[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Spill Response: In case of a spill, avoid breathing dust and ensure adequate ventilation.

First-Aid Measures

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Skin Contact: In case of contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]

-

Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[8]

Storage

Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1][5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, including the strained azetidine ring and the reactive primary amine, provide a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. A thorough understanding of its physicochemical properties, handling requirements, and synthetic applications, as outlined in this guide, is crucial for its successful implementation in research and development programs.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1-Methylazetidin-3-amine.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- PubChem. (n.d.). N-methylazetidin-3-amine.

- PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride.

- Google Patents. (2008).

- Google Patents. (2012).

- PubChemLite. (n.d.). N-methylazetidin-3-amine dihydrochloride.

-

Abound. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

- Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287.

- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.

Sources

- 1. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 2. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-methylazetidin-2-amine;dihydrochloride | 1389264-23-6; 1414513-87-3 | Benchchem [benchchem.com]

- 5. 1-Methylazetidin-3-aMine 2HCl | 1139634-75-5 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C4H10N2) [pubchemlite.lcsb.uni.lu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.se [fishersci.se]

A Comprehensive Technical Guide to the Stability and Storage of 1-Methylazetidin-3-amine Dihydrochloride

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Methylazetidin-3-amine dihydrochloride (CAS No: 1139634-75-5), a key building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.

Core Molecular Attributes and Inherent Stability Factors

This compound is a small, saturated heterocyclic compound presented as a dihydrochloride salt. Its stability is primarily governed by two key structural features: the strained azetidine ring and the basicity of its two amine functionalities.

-

The Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1] This is a consequence of bond angle compression relative to the ideal tetrahedral geometry. While more stable than the highly reactive three-membered aziridine ring, this inherent strain makes the azetidine moiety susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[2][3] The protonation of the ring nitrogen in the dihydrochloride salt can potentially facilitate such degradation pathways.

-

Amine Functionalities: The molecule contains both a tertiary amine (the N-methyl group on the ring) and a primary amine (the 3-amino group). In the dihydrochloride form, both amines are protonated, which significantly impacts the molecule's reactivity and solubility. Amine salts are generally more stable towards oxidation than their corresponding free bases.[4][5] However, the presence of these basic centers is central to the compound's overall stability profile.

| Property | Value | Source(s) |

| CAS Number | 1139634-75-5 | [1][6] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [6] |

| Molecular Weight | 159.05 g/mol | [6] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (Typical) | ≥95% | [1] |

| Solubility | Soluble in water | Inferred from dihydrochloride salt form. |

Potential Degradation Pathways: A Mechanistic Perspective

Acid-Catalyzed Ring Opening

The most significant intrinsic vulnerability of this molecule is the potential for acid-catalyzed hydrolysis or nucleophilic attack leading to the opening of the strained azetidine ring.[2][3] In the presence of moisture, which can act as a nucleophile, the protonated azetidine ring is activated towards attack, potentially leading to the formation of linear amino-alcohol derivatives. Although the dihydrochloride salt form is generally stable, exposure to highly acidic or basic conditions in solution, especially at elevated temperatures, could initiate this process.

Oxidative Degradation

Amines, particularly tertiary amines, can be susceptible to oxidation.[4][5] While the protonated salt form mitigates this risk, the free base is more vulnerable. Potential oxidizing agents include atmospheric oxygen, peroxides, and certain metal ions.[5] Degradation via this pathway could lead to the formation of N-oxides or other complex oxidative products.

Hygroscopicity and Moisture-Mediated Degradation

Hydrochloride salts of amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7][8][9] This is a critical consideration for this compound. Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation. More importantly, it can act as a reagent for hydrolytic degradation pathways, as discussed above.

The logical relationship between these factors is illustrated in the diagram below.

Caption: Key factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

Given the conflicting storage temperature information from suppliers (ranging from room temperature to 2-8°C), a cautious and scientifically-grounded approach is warranted.[1][6][10] The primary goal is to mitigate the risks of moisture absorption and thermal decomposition.

Primary Recommendation: Store at 2-8°C in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen).

-

Causality:

-

Refrigeration (2-8°C): Lowering the temperature slows down the kinetics of all potential degradation reactions, including hydrolysis and oxidation. While some suppliers state room temperature storage is acceptable, refrigeration provides a greater margin of safety for long-term stability.[6]

-

Desiccation: Storing over a desiccant (e.g., silica gel, Drierite™) is critical . This directly addresses the high probability of hygroscopicity, preventing moisture uptake that could initiate hydrolytic ring-opening.[7][8]

-

Inert Atmosphere: While the dihydrochloride salt is less prone to oxidation than the free base, flushing the container with an inert gas before sealing provides the highest level of protection by displacing atmospheric oxygen.

-

Handling Procedures:

-

Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Handle the solid in a glove box or a controlled, low-humidity environment whenever possible.

-

Weigh out the required amount quickly and securely reseal the container, flushing with inert gas if possible.

-

Return the primary container to the recommended 2-8°C storage conditions promptly.

Experimental Workflow: Forced Degradation Study Protocol

To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is the industry-standard approach.[11][12][13] This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and sensitive analytical methods.

Objective: To identify degradation products and establish a stability-indicating analytical method.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. globalresearchonline.net [globalresearchonline.net]

The Ascendancy of a Strained Scaffold: An In-depth Technical Guide to the Discovery and History of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its initial discovery as a chemical curiosity, the four-membered nitrogen-containing heterocycle, azetidine, has carved a significant niche in the landscape of modern medicinal chemistry. Its inherent ring strain, once a synthetic challenge, is now strategically exploited to imbue drug candidates with unique and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the discovery and historical development of azetidine compounds. We delve into the foundational synthetic methodologies, from the seminal work of Gabriel and Weiner to contemporary catalytic and photochemical strategies. Furthermore, we examine the pivotal role of the azetidine motif in drug design, dissecting its function as a bioisostere and its impact on pharmacokinetic profiles. Through detailed experimental protocols, mechanistic diagrams, and a survey of key therapeutic agents, this guide offers an authoritative resource for researchers and professionals engaged in the pursuit of novel therapeutics.

The Genesis of a Strained Ring: A Historical Perspective

The journey of azetidine chemistry began in 1888 when German chemists Siegmund Gabriel and J. Weiner first reported the synthesis of the parent heterocycle.[1][2] Their pioneering work, documented in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of γ-bromopropylamine upon treatment with a base.[1][2] This foundational discovery laid the groundwork for the exploration of this unique, strained ring system. The inherent ring strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, posed a considerable synthetic hurdle for early chemists, making its initial isolation a significant achievement.

The Foundational Gabriel-Weiner Synthesis

The classical approach to the azetidine ring, as first described by Gabriel and Weiner, involves the intramolecular nucleophilic substitution of a γ-haloamine. This method, while historically significant, often suffered from low yields due to competing elimination and polymerization reactions.

Experimental Protocol: Gabriel-Type Synthesis of Azetidine (Conceptual)

-

Step 1: Preparation of γ-Bromopropylamine Hydrobromide: 1,3-Dibromopropane is reacted with an ethanolic solution of ammonia. The resulting mixture of primary, secondary, and tertiary amines is fractionally distilled to isolate γ-bromopropylamine. This is then treated with hydrobromic acid to yield the more stable hydrobromide salt.

-

Step 2: Intramolecular Cyclization: γ-Bromopropylamine hydrobromide is treated with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol. The base deprotonates the ammonium salt, liberating the free amine.

-

Step 3: Nucleophilic Attack: The lone pair of the nitrogen atom then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the four-membered azetidine ring.

-

Step 4: Isolation and Purification: The resulting azetidine is isolated from the reaction mixture, typically by distillation.

Note: This is a generalized representation. The original 1888 protocol would have utilized the specific reagents and apparatus available at the time.

Evolution of a Scaffold: A Chronological Journey Through Synthetic Methodologies

The growing recognition of the azetidine motif's potential in medicinal chemistry has catalyzed the development of more sophisticated and efficient synthetic strategies. These modern methods offer greater control over stereochemistry and substitution patterns, expanding the accessibility and diversity of azetidine-containing compounds.

Palladium-Catalyzed Intramolecular C-H Amination

A significant advancement in azetidine synthesis is the palladium-catalyzed intramolecular amination of C(sp³)-H bonds. This powerful technique allows for the direct formation of the C-N bond of the azetidine ring from an unactivated C-H bond, offering high efficiency and functional group tolerance.[3][4][5] The use of a directing group, such as picolinamide (PA), is often employed to achieve high regioselectivity.[3][4][5]

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination for Azetidine Synthesis (Generalized)

-

Substrate Preparation: An amine substrate bearing a picolinamide (PA) directing group and a suitable C(sp³)-H bond at the γ-position is synthesized.

-

Reaction Setup: The substrate is dissolved in an appropriate solvent (e.g., toluene) in a reaction vessel.

-

Catalyst and Reagents: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant, like iodosobenzene diacetate (PhI(OAc)₂), are added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

The Aza Paternò-Büchi Reaction: A Photochemical Approach

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines.[6][7][8] Modern iterations of this reaction often employ visible-light photocatalysis, which offers milder reaction conditions and broader substrate scope compared to traditional UV-light-mediated methods.[9][10]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction (Generalized)

-

Reactant Preparation: An imine precursor and an alkene are dissolved in a suitable solvent (e.g., dichloromethane) in a reaction vessel transparent to visible light.

-

Photocatalyst Addition: A photocatalyst, such as an iridium or ruthenium complex, is added to the mixture.

-

Irradiation: The reaction mixture is irradiated with visible light (e.g., from a blue LED lamp) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, the solvent is removed, and the product is purified by column chromatography.[9]

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of substituted azetidines.[11][12][13] This strategy allows for the modular and divergent synthesis of a wide array of functionalized azetidines.[13]

Experimental Protocol: Strain-Release Functionalization of ABBs (Generalized)

-

Generation of ABB-Li: 1-Azabicyclo[1.1.0]butane is generated in situ and then deprotonated with a strong base, such as an organolithium reagent, to form the highly reactive azabicyclo[1.1.0]butyl-lithium (ABB-Li).

-

Electrophilic Trapping: ABB-Li is then reacted with a suitable electrophile (e.g., a boronic ester).

-

Rearrangement: The resulting intermediate undergoes a strain-release-driven rearrangement, often triggered by protonation or another activation step, to yield the functionalized azetidine.

-

Workup and Purification: The product is isolated and purified using standard laboratory techniques.

The Azetidine Scaffold in Modern Drug Discovery

The unique structural and physicochemical properties of the azetidine ring have established it as a privileged scaffold in medicinal chemistry.[6][14] Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[4][14]

Azetidine as a Bioisostere

Azetidines are often employed as bioisosteres for other cyclic and acyclic moieties.[15][16][17] This strategic replacement can modulate a compound's properties to enhance its drug-like characteristics. For instance, an aza-azetidine can serve as a bioisostere for a piperazine ring, while an indole-azetidine can mimic a tryptamine substructure.[15]

Pharmacokinetic Advantages of the Azetidine Moiety

The compact and rigid nature of the azetidine ring often imparts favorable pharmacokinetic properties.[18][19] A key advantage is its increased resistance to metabolic degradation, particularly N-dealkylation, which is a common metabolic pathway for larger saturated amines like piperidine.[18] This can lead to a longer half-life and increased drug exposure.[18]

| Property | Azetidine-Containing Analog | Non-Azetidine Analog (e.g., Piperidine) | Rationale for Improvement |

| Metabolic Stability | Generally Higher | Generally Lower | Resistance to N-dealkylation and other metabolic pathways due to ring strain and reduced flexibility.[18] |

| Aqueous Solubility | Often Improved | Variable | The polar nitrogen atom in a more constrained environment can enhance interactions with water. |

| Lipophilicity (logP) | Typically Lower | Typically Higher | The smaller size of the azetidine ring contributes to a lower lipophilicity. |

| Oral Bioavailability | Potentially Increased | Variable | Improved metabolic stability and solubility can contribute to better absorption and bioavailability. |

Table 1: Comparative Pharmacokinetic and Physicochemical Properties of Azetidine vs. Non-Azetidine Analogs.

Case Studies of Azetidine-Containing Therapeutics

The therapeutic utility of the azetidine scaffold is exemplified by several marketed drugs and clinical candidates.

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[20][21][22][23] It exhibits a unique mechanism of action by blocking both L-type and T-type calcium channels.[22] This dual blockade contributes to its potent antihypertensive effect without causing reflex tachycardia, a common side effect of other calcium channel blockers.[20][22][24]

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[25][26] This pathway is frequently hyperactivated in various cancers, making it a critical therapeutic target.[25] Cobimetinib is used in combination with BRAF inhibitors for the treatment of melanoma.

Ximelagatran is an oral direct thrombin inhibitor that was developed as an anticoagulant.[13][14][18][20][27][28][29] It is a prodrug that is rapidly converted to its active form, melagatran.[18][20][29] Melagatran directly and reversibly inhibits thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots.[13][28][29]

Future Perspectives and Conclusion

The journey of azetidine compounds from a laboratory curiosity to a cornerstone of modern drug design is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of structure-activity relationships. The continued development of novel synthetic methodologies will undoubtedly unlock access to an even greater diversity of azetidine-based scaffolds. As our comprehension of the intricate interplay between molecular architecture and biological function expands, the strategic incorporation of the azetidine motif will continue to be a powerful tool in the arsenal of medicinal chemists. The future of azetidine chemistry promises the emergence of a new generation of therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles, addressing a wide spectrum of unmet medical needs.

References

- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. (2025). BenchChem.

- Rapid access to azetidines via allylation of azabicyclo[1.1.

- Azelnidipine: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022). PharmaCompass.

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). BenchChem.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- What is the mechanism of Azelnidipine? (2024).

- Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (2022).

- Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. (2012). Journal of the American Chemical Society.

- Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. (2023). Arkivoc.

- The voltage-gated calcium channel. Diagram to illustrate the structure... (n.d.).

- Voltage-gated calcium channels (a) Schematic illustrating the... (n.d.).